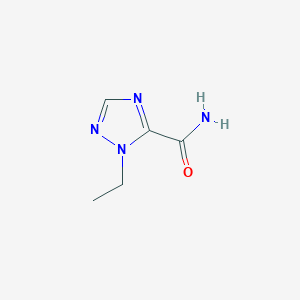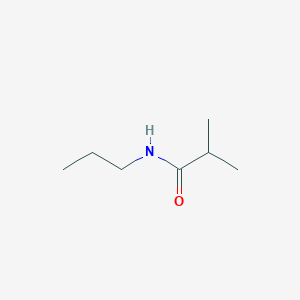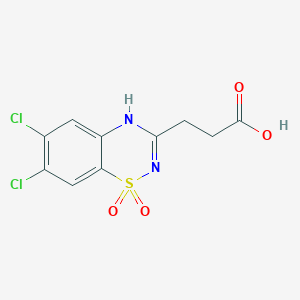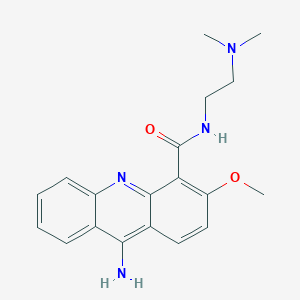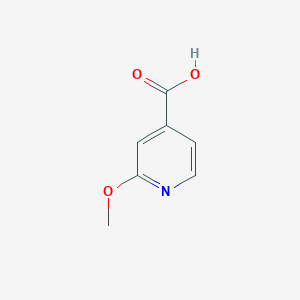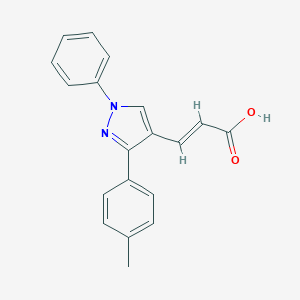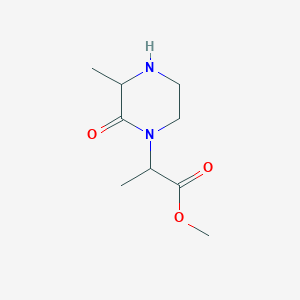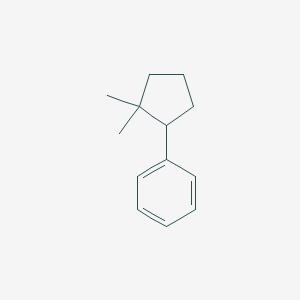
(2,2-Dimethylcyclopentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethylcyclopentyl)benzene, also known as tetralin, is a bicyclic hydrocarbon that has a benzene ring fused with a cyclopentane ring. It is widely used as a solvent in various industrial applications, including the production of resins, plastics, and synthetic fibers. In recent years, there has been an increasing interest in the scientific research of (2,2-Dimethylcyclopentyl)benzene due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of (2,2-Dimethylcyclopentyl)benzene is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions due to its unique chemical properties, including its high boiling point, low vapor pressure, and non-polar nature.
生化和生理效应
There is limited information available on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene. However, it has been reported to have low toxicity and is not considered to be a major health hazard. It is not known to have any significant effects on the human body.
实验室实验的优点和局限性
(2,2-Dimethylcyclopentyl)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. It is also non-polar, which makes it suitable for reactions involving non-polar compounds. However, it has some limitations, including its low solubility in water and its potential to react with some compounds under certain conditions.
未来方向
There are several future directions for the scientific research of (2,2-Dimethylcyclopentyl)benzene. One potential area is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential area is the study of its behavior in various chemical reactions and its potential applications in organic synthesis. Additionally, there is a need for more research on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene to better understand its potential health hazards and to develop appropriate safety guidelines for its use in various applications.
合成方法
(2,2-Dimethylcyclopentyl)benzene can be synthesized using several methods, including catalytic hydrogenation of naphthalene, dehydrogenation of tetrahydronaphthalene, and alkylation of benzene with cyclopentene. The most commonly used method for the industrial production of (2,2-Dimethylcyclopentyl)benzene is the catalytic hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as nickel or palladium.
科学研究应用
(2,2-Dimethylcyclopentyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent in various chemical reactions, including the synthesis of organic compounds and the preparation of metal complexes. It has also been used as a model compound for studying the behavior of other bicyclic hydrocarbons in various chemical reactions.
属性
CAS 编号 |
19960-99-7 |
|---|---|
产品名称 |
(2,2-Dimethylcyclopentyl)benzene |
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
(2,2-dimethylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI 键 |
ULFKDLLDIXVBFH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
规范 SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
同义词 |
2,2-Dimethylcyclopentylbenzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




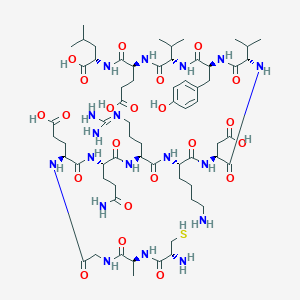
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)


